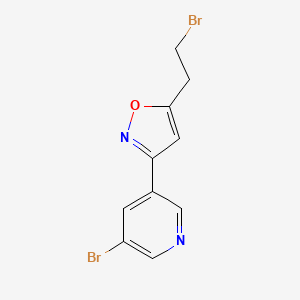
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Vue d'ensemble
Description
Compounds like “5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole” belong to a class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms.
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of certain precursors, such as amino acids or other nitrogen-containing compounds, in the presence of suitable catalysts. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement.Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of the oxazole ring and the bromine substituents. These functional groups can participate in various types of chemical reactions, including substitution reactions, addition reactions, and ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the presence of any chiral centers.Applications De Recherche Scientifique
Synthesis and Regioselectivity
A study by Yamane, Mitsudera, and Shundoh (2004) outlined a new method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity in halogenation. This approach provides a pathway to generate 4-halomethyl isomers, highlighting the compound's utility in creating structurally diverse oxazoles under mild conditions (T. Yamane, Hiroyuki Mitsudera, Takatsugu Shundoh, 2004).
Heterocyclic Compound Synthesis
Laurent and Romine (2009) demonstrated the synthetic accessibility to oxazolyl-substituted heterocycles from a masked α-halo ketone. Their work underscores the versatility of using such compounds as synthons in preparing oxazolylimidazoles, -thiazoles, and -oxazoles, showcasing the chemical's foundational role in constructing complex molecular architectures (D. Laurent, J. Romine, 2009).
Biological Activity
In another vein of research, compounds derived from similar chemical frameworks have been explored for their biological activities. For instance, Demirci (2016) investigated new hybrid compounds derived from antipyrine, leading to the synthesis of a 1,3-oxazole derivative with observed moderate antimicrobial activity. This underscores the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (S. Demirci, 2016).
Material Science Applications
The work of Gillie, Reddy, and Davies (2016) exemplifies the application of similar compounds in material science, where they devised an efficient method for synthesizing highly functionalized 4-aminooxazoles. Their approach, leveraging a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition, highlights the potential of these compounds in creating functional materials with tailored properties (Andrew D. Gillie, Raju Jannapu Reddy, P. Davies, 2016).
Safety And Hazards
Like all chemicals, such compounds should be handled with care. They may pose hazards such as toxicity or flammability, and appropriate safety precautions should be taken when handling them.
Orientations Futures
The study of oxazole derivatives and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research may focus on the synthesis of new oxazole derivatives, the exploration of their reactivity and properties, and the investigation of their potential applications.
Please note that this is a general analysis and may not apply specifically to “5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole”. For a more accurate and detailed analysis, specific literature sources or experimental data would be needed.
Propriétés
IUPAC Name |
5-(2-bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O/c11-2-1-9-4-10(14-15-9)7-3-8(12)6-13-5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYDPSRPKWFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



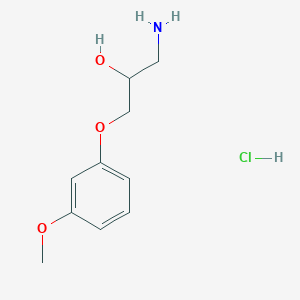
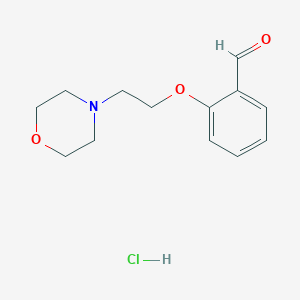
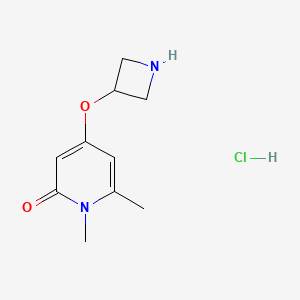
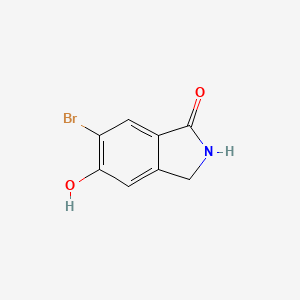
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
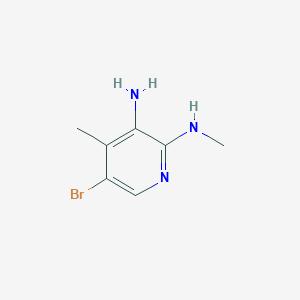

![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)

![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)